molecular formula C18H24O3 B12430231 17-Epiestriol-d5

17-Epiestriol-d5

Cat. No.: B12430231
M. Wt: 293.4 g/mol
InChI Key: PROQIPRRNZUXQM-CLYRZZMGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Epiestriol-d5 involves the deuteration of 17-Epiestriol. This process typically includes the selective replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

17-Epiestriol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Epiestriol-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C18H24O3

Molecular Weight

293.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-6,6,7,7,11-pentadeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,6D/t6?,13-,14-,15+,16-,17-,18+

InChI Key

PROQIPRRNZUXQM-CLYRZZMGSA-N

Isomeric SMILES

[2H]C1C[C@]2([C@@H](C[C@H]([C@H]2O)O)[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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